molecular formula C8H5ClF3NO B11748513 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B11748513
M. Wt: 223.58 g/mol
InChI Key: QDKNVPKERJLLOC-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the reaction of 6-chloro-5-(trifluoromethyl)pyridine with ethanone under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Biological Activity

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with significant biological activity, particularly in the context of antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C8H5ClF3N
  • Molecular Weight : 223.58 g/mol
  • CAS Number : 1245915-39-2
  • Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have been shown to possess antichlamydial activity, suggesting that the trifluoromethyl substituent is crucial for biological efficacy. In studies, modifications to the molecular structure significantly influenced the compounds' activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against N. meningitidis (μg/mL)Activity Against H. influenzae (μg/mL)
ACP1a6432
ACP1b168
This compoundTBDTBD

The mechanism of action for compounds similar to this compound often involves the inhibition of essential bacterial enzymes. For instance, certain studies have highlighted the role of electron-withdrawing groups in enhancing the compounds' binding affinity to target enzymes, which is critical for their antimicrobial effectiveness .

Study on Antichlamydial Activity

A study conducted by Leung et al. demonstrated that certain derivatives with a trifluoromethyl group were effective against Chlamydia, indicating a potential pathway for developing new antibiotics targeting this pathogen. The study emphasized that the presence of specific substituents significantly affects the biological activity of these compounds .

Evaluation of Structural Variants

In another investigation focusing on structural variants, it was found that replacing the trifluoromethyl group with other substituents led to decreased activity, underscoring the importance of this functional group in maintaining biological potency. The study provided insights into structure-activity relationships (SAR) that can guide future drug design efforts .

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)6-3-2-5(7(9)13-6)8(10,11)12/h2-3H,1H3

InChI Key

QDKNVPKERJLLOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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